

# An In-depth Technical Guide to 4-Pentylbenzaldehyde

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## Compound of Interest

Compound Name: 4-Pentylbenzaldehyde

Cat. No.: B1294691

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This technical guide provides a comprehensive overview of **4-Pentylbenzaldehyde**, a significant organic compound with applications in various fields of chemical research and development. This document, intended for researchers, scientists, and drug development professionals, details its chemical identity, physicochemical properties, spectroscopic data, and potential synthetic methodologies.

## Chemical Identity

IUPAC Name: **4-pentylbenzaldehyde**[\[1\]](#)

Synonyms: A variety of synonyms are used in literature and commercial listings for **4-Pentylbenzaldehyde**, reflecting its structure and common naming conventions. These include:

- p-Pentylbenzaldehyde[\[1\]](#)
- 4-n-Pentylbenzaldehyde
- 4-n-Amylbenzaldehyde[\[1\]](#)
- Benzaldehyde, 4-pentyl-

## Physicochemical Properties

A summary of the key physical and chemical properties of **4-Pentylbenzaldehyde** is presented in the table below. This data is essential for its handling, purification, and use in chemical

reactions.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O
Molecular Weight	176.25 g/mol
Boiling Point	142-144 °C at 2 mmHg
Refractive Index	1.5215

## Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **4-Pentylbenzaldehyde**. The following sections detail its expected and reported spectral data.

### Mass Spectrometry

The mass spectrum of **4-Pentylbenzaldehyde** is characterized by a molecular ion peak and specific fragmentation patterns that are indicative of its structure.

- Molecular Ion (M<sup>+</sup>): m/z = 176
- Key Fragmentation Peaks: Analysis of the fragmentation pattern reveals the loss of the aldehyde proton (M-1), the entire aldehyde group (M-29), and cleavage of the pentyl chain.

### Infrared (IR) Spectroscopy

The IR spectrum of **4-Pentylbenzaldehyde** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration
~2925-2855	C-H stretch (alkyl)
~2820, 2720	C-H stretch (aldehyde)
~1700	C=O stretch (aldehyde)
~1605, 1575	C=C stretch (aromatic)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **4-Pentylbenzaldehyde** are not readily available in public databases, the expected chemical shifts can be reliably predicted based on the analysis of structurally similar compounds, such as 4-ethylbenzaldehyde and other 4-substituted benzaldehydes.

<sup>1</sup>H NMR (Predicted):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.9	s	1H	Aldehyde (-CHO)
~7.8	d	2H	Aromatic (ortho to -CHO)
~7.3	d	2H	Aromatic (ortho to pentyl)
~2.7	t	2H	Benzylic (-CH <sub>2</sub> -)
~1.6	m	2H	-CH <sub>2</sub> -
~1.3	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -
~0.9	t	3H	Terminal -CH <sub>3</sub>

<sup>13</sup>C NMR (Predicted):

Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Aldehyde Carbonyl (C=O)
~150	Aromatic (C-pentyl)
~135	Aromatic (C-CHO)
~130	Aromatic (CH, ortho to -CHO)
~129	Aromatic (CH, ortho to pentyl)
~36	Benzylic (-CH <sub>2</sub> )
~31.5	-CH <sub>2</sub> -
~31	-CH <sub>2</sub> -
~22.5	-CH <sub>2</sub> -
~14	Terminal -CH <sub>3</sub>

## Experimental Protocols: Synthesis of 4-Pentylbenzaldehyde

Several synthetic routes can be envisioned for the preparation of **4-Pentylbenzaldehyde**. A highly effective and versatile method is the Suzuki cross-coupling reaction. The following protocol is adapted from established procedures for the synthesis of substituted biaryls and related compounds.

Reaction: Suzuki Coupling of 4-Bromobenzaldehyde with n-Pentylboronic Acid

Materials:

- 4-Bromobenzaldehyde
- n-Pentylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)

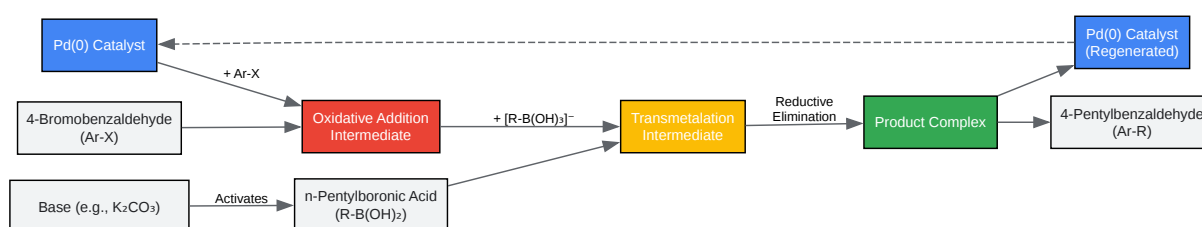
- Potassium carbonate ( $K_2CO_3$ )
- Toluene
- Ethanol
- Water
- Diethyl ether
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), n-pentylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
- Add a 3:1 mixture of toluene and ethanol to the flask.
- Prepare a 2M aqueous solution of potassium carbonate and add it to the reaction mixture.
- Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Add water and diethyl ether to the reaction mixture and transfer to a separatory funnel.
- Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-Pentylbenzaldehyde**.

## Reaction Mechanism and Visualization

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination.



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Suzuki Coupling Catalytic Cycle for the Synthesis of **4-Pentylbenzaldehyde**.

## Potential Applications

Benzaldehyde and its derivatives are known to exhibit a range of biological activities, including antimicrobial and insecticidal properties. The lipophilic pentyl group in **4-Pentylbenzaldehyde** may enhance its interaction with biological membranes, making it a candidate for investigation in drug discovery and agrochemical research. Furthermore, as a substituted benzaldehyde, it serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals, liquid crystals, and polymers.

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## References

- 1. [rsc.org](http://rsc.org) [[rsc.org](http://rsc.org)]

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